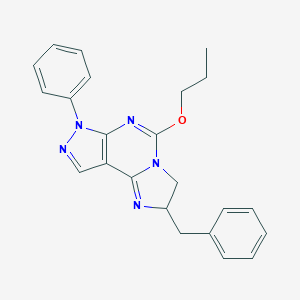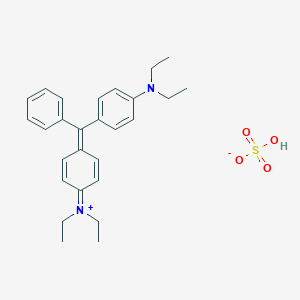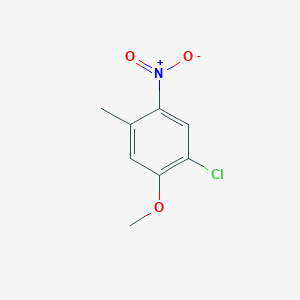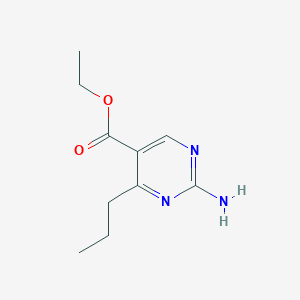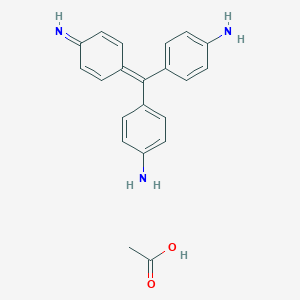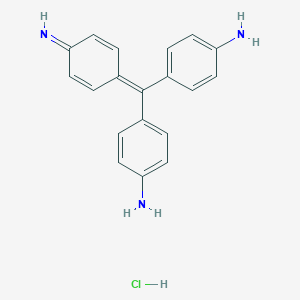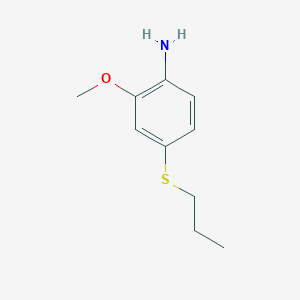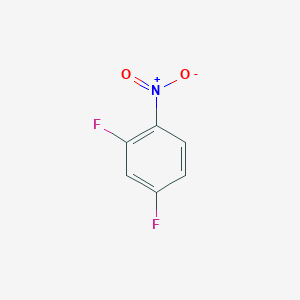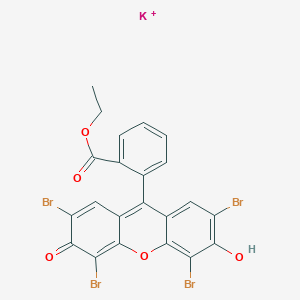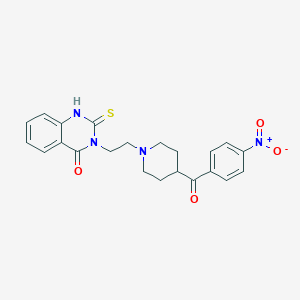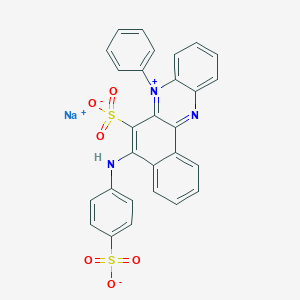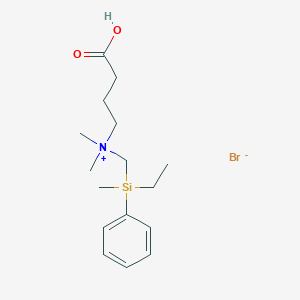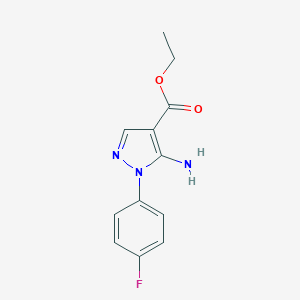
2-(2-フルオロフェニル)ピペラジン
概要
説明
2-(2-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor .
科学的研究の応用
2-(2-Fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter systems.
Medicine: Investigated for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
生化学分析
Biochemical Properties
2-(2-Fluorophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported to show inhibitory activity against α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-amylase could potentially influence the breakdown of carbohydrates, thereby affecting glucose levels in the body .
Cellular Effects
The effects of 2-(2-Fluorophenyl)piperazine on cells are largely dependent on the specific biochemical reactions it participates in. For example, its inhibitory activity against α-amylase could potentially influence cellular metabolism, particularly in cells that heavily rely on glucose for energy
Molecular Mechanism
It is known that the compound can inhibit α-amylase, suggesting that it may bind to this enzyme and prevent it from catalyzing the breakdown of carbohydrates
Metabolic Pathways
Given its inhibitory activity against α-amylase, it may be involved in carbohydrate metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-(2-Fluorophenyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2-(2-Fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazines.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)piperazine involves its interaction with monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .
類似化合物との比較
1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom on the 1-position of the phenyl ring.
1-(3-Fluorophenyl)piperazine: Fluorine atom on the 3-position of the phenyl ring.
1-(4-Fluorophenyl)piperazine: Fluorine atom on the 4-position of the phenyl ring.
Uniqueness: 2-(2-Fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The position of the fluorine atom can affect the compound’s binding affinity and selectivity for monoamine oxidase enzymes, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSZQAVDKFFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549452 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137684-18-5 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


